molecular formula C17H18N2O6S B1231658 1-Carbacephalothin CAS No. 63357-47-1

1-Carbacephalothin

Cat. No.: B1231658
CAS No.: 63357-47-1
M. Wt: 378.4 g/mol
InChI Key: ZNNYFKWESZMQSE-OCCSQVGLSA-N
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Description

1-Carbacephalothin is a synthetic β-lactam antibiotic belonging to the carbacephem class, structurally analogous to cephalosporins but with a carbon atom replacing the sulfur atom in the dihydrothiazine ring . This modification enhances its stability against enzymatic degradation while retaining potent antibacterial activity. First synthesized by Narukawa et al. (1992) via a photolytic reaction of imines with optically active chromium carbene complexes, 1-carbacephalothin exemplifies the strategic engineering of β-lactam scaffolds to overcome resistance mechanisms . Its synthesis emphasizes stereochemical control, critical for maintaining bioactivity, and serves as a foundation for subsequent carbacephem derivatives .

Properties

CAS No.

63357-47-1

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H18N2O6S/c1-9(20)25-8-10-4-5-12-14(16(22)19(12)15(10)17(23)24)18-13(21)7-11-3-2-6-26-11/h2-3,6,12,14H,4-5,7-8H2,1H3,(H,18,21)(H,23,24)/t12-,14+/m1/s1

InChI Key

ZNNYFKWESZMQSE-OCCSQVGLSA-N

SMILES

CC(=O)OCC1=C(N2C(CC1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O

Isomeric SMILES

CC(=O)OCC1=C(N2[C@H](CC1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(CC1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O

Other CAS No.

63357-47-1

Synonyms

1-carbacephalothin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications

  • Cephalothin vs. 1-Carbacephalothin :
    Cephalothin, a first-generation cephalosporin, contains a sulfur atom in its dihydrothiazine ring, which is susceptible to β-lactamase cleavage. In contrast, 1-carbacephalothin’s carbon substitution confers resistance to hydrolysis by β-lactamases, a key advantage in treating resistant pathogens .
  • Carbapenems :
    While carbapenems (e.g., imipenem) feature a fully unsaturated β-lactam ring with a carbon atom replacing sulfur, 1-carbacephalothin retains the bicyclic structure of cephalosporins, balancing stability with broad-spectrum activity .

Antibacterial Activity

The carbon substitution likely extends its efficacy against β-lactamase-producing strains compared to cephalothin .

Stability and Pharmacokinetics

  • Chemical Stability :
    The absence of sulfur in the dihydrothiazine ring reduces susceptibility to β-lactamases, enhancing serum half-life compared to cephalosporins .
  • Solubility and Bioavailability :
    Although direct pharmacokinetic data for 1-carbacephalothin is unavailable, analogous carbacephems exhibit improved gastrointestinal absorption and tissue penetration due to optimized logP values (e.g., ~2.15 for related compounds) .

Comparative Data Table

Property 1-Carbacephalothin Cephalothin Imipenem (Carbapenem)
Core Structure Carbacephem (C-substituted) Cephalosporin (S-containing) Carbapenem (unsaturated β-lactam)
β-Lactamase Resistance High Low Very High
Synthesis Method Photolytic with Cr carbenes Fermentation-derived Semi-synthetic
Spectrum of Activity Broad (Gram+/Gram−) Narrow (Gram+) Broad (including anaerobes)
Key Advantage Enhanced enzymatic stability First-gen efficacy Resistance to most β-lactamases

Research Implications and Limitations

The development of 1-carbacephalothin underscores the importance of structural optimization in β-lactam antibiotics. Future studies should address:

In Vivo Efficacy : Direct comparisons with contemporary β-lactams in animal models.

Toxicological Profiling : Assessment of renal and hepatic safety.

Resistance Trends : Monitoring for emerging carbacephem-specific resistance mechanisms.

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